molecular formula C24H25N3O3 B2368766 (4-Morpholinophenyl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone CAS No. 1903438-80-1

(4-Morpholinophenyl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone

Cat. No. B2368766
CAS RN: 1903438-80-1
M. Wt: 403.482
InChI Key: RRZCLVHBYUDZQZ-UHFFFAOYSA-N
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Description

(4-Morpholinophenyl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone is a chemical compound that belongs to the class of pyrrolidine-based drugs. It is also known as MPQP and has been the subject of scientific research due to its potential therapeutic applications.

Scientific Research Applications

Organic Synthesis and Chemical Properties

Simultaneous Double C2/C3 Functionalization of Quinoline : A study demonstrated the synthesis of a compound structurally related to (4-Morpholinophenyl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone through simultaneous double C2/C3 functionalization of the pyridine ring of quinoline, showcasing an innovative approach in organic synthesis (Belyaeva et al., 2018).

Medicinal Chemistry Applications

Potential PET Agent for Imaging of LRRK2 in Parkinson's Disease : Research into the synthesis of a compound closely related to (4-Morpholinophenyl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone, aimed at developing a new PET imaging agent for the LRRK2 enzyme in Parkinson's disease, highlights its potential use in diagnostic applications (Wang et al., 2017).

Material Science and Photophysics

Spectroscopic Properties of Pyridine/Quinolinyl Methanones : An investigation into the electronic absorption, excitation, and fluorescence properties of compounds similar to (4-Morpholinophenyl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone reveals significant insights into their photophysical characteristics. This research provides foundational knowledge for the development of materials with specific optical properties (Al-Ansari, 2016).

Catalysis and Reaction Mechanisms

FeCl3-Catalyzed Formation of Indolizine Derivatives : A study exploring the FeCl3-catalyzed 1,3-dipolar cycloaddition reaction for the synthesis of aryl(2-aryl-3-(quinolin-2-yl)indolizin-1-yl)methanones demonstrates the compound's relevance in catalysis and synthetic methodologies, further expanding its utility in organic synthesis (Yavari et al., 2016).

properties

IUPAC Name

(4-morpholin-4-ylphenyl)-(3-quinolin-2-yloxypyrrolidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O3/c28-24(19-5-8-20(9-6-19)26-13-15-29-16-14-26)27-12-11-21(17-27)30-23-10-7-18-3-1-2-4-22(18)25-23/h1-10,21H,11-17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRZCLVHBYUDZQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC3=CC=CC=C3C=C2)C(=O)C4=CC=C(C=C4)N5CCOCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Morpholinophenyl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone

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